molecular formula C9H8ClN3O2S B13477704 3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

Cat. No.: B13477704
M. Wt: 257.70 g/mol
InChI Key: RJLHEVBHEUUNCQ-UHFFFAOYSA-N
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Description

3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide typically involves a multi-step process. . This reaction involves the cycloaddition of an azide with an alkyne to form a 1,2,3-triazole ring. The reaction is usually carried out in the presence of a copper catalyst and a suitable solvent, such as toluene, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide is unique due to the presence of both the triazole and thietane rings. This combination may enhance its biological activity and provide distinct chemical properties compared to other triazole derivatives .

Properties

Molecular Formula

C9H8ClN3O2S

Molecular Weight

257.70 g/mol

IUPAC Name

3-(5-chlorobenzotriazol-1-yl)thietane 1,1-dioxide

InChI

InChI=1S/C9H8ClN3O2S/c10-6-1-2-9-8(3-6)11-12-13(9)7-4-16(14,15)5-7/h1-3,7H,4-5H2

InChI Key

RJLHEVBHEUUNCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=C(C=C(C=C3)Cl)N=N2

Origin of Product

United States

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